(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
Description
(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a synthetic aurone derivative characterized by a benzofuran-3(2H)-one core substituted with a 2-fluorobenzylidene group at the C2 position and a 3-methylbut-2-en-1-yloxy moiety at C4. This compound belongs to a class of molecules known for their structural versatility and bioactivity, particularly in oncology and antimicrobial research. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as tubulin or viral proteins . The 3-methylbut-2-en-1-yloxy substituent contributes to lipophilicity, influencing cellular uptake and pharmacokinetics .
Properties
IUPAC Name |
(2Z)-2-[(2-fluorophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTQUYIIKPDTOL-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3F)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3F)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group can be introduced via a condensation reaction between a fluorobenzaldehyde and the benzofuran core.
Attachment of the Methylbutenyl Ether Group: The final step involves the etherification of the benzofuran core with a suitable methylbutenyl alcohol under acidic or basic conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Anti-inflammatory Effects
Research indicates that benzofuran derivatives exhibit substantial anti-inflammatory properties. For instance, compounds similar to (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one have been shown to significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8 in various models . The mechanism often involves the suppression of NF-kB activity, which is crucial in mediating inflammatory responses.
| Compound | Cytokine Reduction (%) |
|---|---|
| Compound I | TNF: 93.8% |
| IL-1: 98% | |
| IL-8: 71% |
Anti-cancer Properties
The compound has also been evaluated for its anti-cancer potential. Studies have shown that benzofuran derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and the inhibition of critical survival pathways . For example, a similar benzofuran compound demonstrated potent anti-proliferative effects against several tumor cell lines, including SK-BR-3 and MDA-MB-231.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SK-BR-3 | 10 | ROS-induced apoptosis |
| MDA-MB-231 | 15 | Inhibition of TrxR activity |
| HCT116 | 12 | Activation of bax and cleaved-caspase 3 |
Enzyme Inhibition
Another significant application of this compound is its potential as an enzyme inhibitor. Studies have explored its efficacy against alkaline phosphatase and tyrosinase, two enzymes involved in various physiological processes and disease states . The inhibition of these enzymes can lead to therapeutic benefits in conditions such as osteoporosis and hyperpigmentation disorders.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Alkaline Phosphatase | Competitive Inhibition | |
| Tyrosinase | Non-competitive Inhibition |
Case Study 1: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of a series of benzofuran derivatives including this compound. The results indicated that these compounds effectively reduced inflammatory markers in vitro and in vivo, suggesting their potential for treating chronic inflammatory diseases.
Case Study 2: Anti-cancer Efficacy
In another study, the anti-cancer properties were assessed using a panel of human cancer cell lines. The results demonstrated that the compound induced apoptosis through ROS generation and caspase activation pathways, highlighting its potential as a lead compound in cancer therapy.
Mechanism of Action
The mechanism of action of (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their biological activities:
Key Observations:
Substituent Effects on Bioactivity: Halogenation: The 2-fluorobenzylidene group in the target compound may enhance tubulin binding compared to non-halogenated analogues (e.g., 6w) due to increased dipole interactions . Oxygenated Side Chains: The 3-methylbut-2-en-1-yloxy group in the target compound and 5a’s methoxyacetonitrile substituent both enhance lipophilicity, but the latter’s polar nitrile group may improve solubility .
Mechanistic Diversity :
- Compounds like 5a and 5b target tubulin’s colchicine-binding site, disrupting microtubule dynamics in cancer cells .
- The dimethoxy-substituted analogue in inhibits Marburg virus replication by interacting with nucleoprotein (NP), highlighting scaffold adaptability for antiviral applications .
Synthetic Accessibility: Aldol condensation () is a common route for benzylidene-benzofuranones, but the target compound’s prenyloxy group requires specialized coupling reagents, increasing synthetic complexity compared to hydroxy/methoxy derivatives .
Toxicity and Selectivity :
- 5a’s lack of hERG channel inhibition contrasts with many tubulin-targeting agents, suggesting a safer profile . The target compound’s fluorine atom may further reduce off-target effects compared to chlorinated analogues like 5b .
Research Findings and Implications
- Antiviral Applications: Analogues with methoxy/phenoxy side chains () demonstrate the scaffold’s utility beyond oncology, warranting exploration of the target compound’s activity against RNA viruses .
- SAR Insights : Hydroxy groups (e.g., 6w, 6y) reduce cellular permeability but enhance hydrogen bonding with targets like topoisomerases , whereas lipophilic substituents (e.g., 3-methylbut-2-en-1-yloxy) favor membrane penetration .
Biological Activity
(Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a novel compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core substituted with a fluorobenzylidene group and an allylic ether moiety. This unique combination of functional groups is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various benzofuran derivatives. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. In K562 human leukemia cells, certain benzofuran derivatives demonstrated the ability to trigger significant apoptotic responses, with one study reporting a 24% induction of apoptosis in treated cells .
Table 1: Anticancer Activity of Benzofuran Derivatives
Anti-inflammatory Effects
Benzofuran derivatives are also noted for their anti-inflammatory properties. Research indicates that these compounds can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1. A related study reported that specific benzofuran derivatives reduced TNF levels by up to 93.8% in vitro, suggesting a strong anti-inflammatory potential .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Cytokine Reduction (%) | Reference |
|---|---|---|
| Compound I | TNF-alpha: 93.8 | |
| Compound II | IL-1: 98 | |
| Compound III | IL-8: 71 |
Antimicrobial Activity
The antimicrobial properties of benzofuran derivatives have been extensively studied. Some compounds exhibit moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL . The structural modifications on the benzofuran moiety influence their antimicrobial efficacy.
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain | Reference |
|---|---|---|---|
| Compound A | 16 | Staphylococcus aureus | |
| Compound B | 64 | Streptococcus pyogenes |
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Apoptosis Induction : The compound may initiate apoptosis through mitochondrial pathways, involving the release of cytochrome C and activation of caspases .
- Cytokine Modulation : By inhibiting key inflammatory mediators, the compound could mitigate chronic inflammation associated with various diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as alkaline phosphatase and monoamine oxidases, which are relevant in cancer and neurodegenerative disorders .
Case Studies
Several studies have documented the efficacy of benzofuran derivatives in clinical settings:
- Study on K562 Cells : A series of experiments demonstrated that specific benzofuran derivatives could effectively induce apoptosis in K562 human leukemia cells, showcasing their potential as anticancer agents .
- Inflammation Models : In vivo models indicated that certain benzofurans significantly reduced inflammation markers in animal models of arthritis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (Z)-2-(2-fluorobenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one?
- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the benzofuran-3(2H)-one core via cyclization or condensation reactions and (2) introduction of substituents. For the 2-fluorobenzylidene moiety, a Knoevenagel condensation between a benzofuranone and 2-fluorobenzaldehyde is effective, as demonstrated in analogous syntheses of substituted benzylidene-benzofuranones . The 3-methylbut-2-en-1-yloxy group can be introduced via nucleophilic substitution or Mitsunobu reactions. For example, NaH in THF facilitates alkoxylation of phenolic hydroxyl groups, as shown in the synthesis of 6-(benzyloxy)benzofurans . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the (Z)-isomer, often requiring stereoselective catalysts or kinetic control .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the (Z)-configuration via coupling constants (e.g., J = 12–14 Hz for conjugated olefinic protons) and chemical shifts of the benzylidene group. Substituent effects (e.g., fluorine’s deshielding) are observable in aromatic regions .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in carboxyl derivatives) .
Q. How can researchers assess the purity of synthesized batches?
- Methodological Answer :
- HPLC/GC-MS : Quantifies impurities using reverse-phase columns (C18) and UV detection at λ = 254 nm .
- TLC : Monitors reaction progress with silica gel plates and visualizing agents (e.g., vanillin/H₂SO₄) .
- Elemental Analysis : Confirms stoichiometry (C, H, N, F) within ±0.4% error .
Advanced Research Questions
Q. What strategies address low yields in multi-step syntheses of benzofuranone derivatives?
- Methodological Answer :
- Optimized Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl protection during alkoxylation to prevent side reactions .
- Catalytic Systems : Pd/C or CeCl₃·7H₂O enhances condensation efficiency for benzylidene formation .
- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves isolated yields (e.g., 70% for crystalline derivatives) .
Q. How do stereochemical (Z/E) configurations influence bioactivity in benzylidene-benzofuranones?
- Methodological Answer : The (Z)-isomer’s planar geometry often enhances π-π stacking with biological targets (e.g., amyloid fibrils or enzymes). Comparative studies using NOESY NMR or X-ray diffraction reveal spatial arrangements critical for binding. For example, (E)-isomers of similar compounds show reduced inhibitory potency due to steric clashes . Computational docking (AutoDock Vina) further predicts binding affinities, correlating with experimental IC₅₀ values .
Q. How can data contradictions between computational and experimental results be resolved?
- Methodological Answer :
- Cross-Validation : Pair molecular docking (e.g., with CYP450 enzymes) with in vitro assays (e.g., microsomal stability tests) .
- Dynamic Simulations : MD simulations (AMBER/CHARMM) assess conformational flexibility overlooked in static models .
- Spectroscopic Reanalysis : NMR titration or ITC (isothermal calorimetry) quantifies binding constants to validate docking poses .
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -NH₂) to reduce hydrophobicity, improving solubility. Derivatives with 4-methoxy substituents show balanced LogP (~2.5) .
- Metabolic Stability : Fluorine at the 2-position (electron-withdrawing) slows CYP-mediated oxidation, as seen in fluorinated benzofurans .
- Prodrug Design : Esterification of hydroxyl groups (e.g., acetyl) enhances membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
